molecular formula C18H18N4O2 B3013925 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898650-45-8

3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No. B3013925
M. Wt: 322.368
InChI Key: YPYFFWZHMROEEO-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions.



Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with specific reactants and conditions. The yield and purity of the product at each step are often important considerations.



Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant (used to make other compounds) or a product (made from other compounds). The conditions under which these reactions occur and the other compounds involved are also important.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity/basicity, reactivity with other compounds, and stability (shelf-life) might also be of interest.


Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research has shown the synthesis of various 1,2,4-triazole derivatives, including compounds similar to 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, for antimicrobial applications. Some of these compounds have been found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Structural Analysis

  • The chemical synthesis of triazine derivatives has been explored extensively. Studies include the synthesis of alaninamides, a class of cyclic dipeptidyl ureas, from triazines, showcasing the chemical versatility of these compounds (Sañudo et al., 2006).

Anticancer Evaluation

  • There are research efforts in evaluating the anticancer potential of 1,2,4-triazole derivatives. Compounds similar to 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one have been tested for their efficacy against various cancer cell lines, indicating their potential in cancer treatment (Bekircan et al., 2008).

Molecular and Electronic Analysis

  • Studies have also focused on the molecular and electronic analysis of similar triazine derivatives. This includes examining their electronic properties, absorption spectra, and vibrational frequencies, which are important for understanding their chemical behavior and potential applications in various fields (Beytur & Avinca, 2021).

Synthesis and Enzymatic Potential

  • Another area of research includes the synthesis of triazole derivatives and their enzymatic potential. This includes exploring their inhibitory activities against specific enzymes, which can have implications in medical and biochemical applications (Arfan et al., 2018).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. This could include toxicity data, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a common source of this information.


Future Directions

This could involve potential new applications for the compound, new methods of synthesis, or new reactions that it could be involved in. This often involves a review of the recent scientific literature.


properties

IUPAC Name

3-(2-methoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-7-9-13(10-8-12)11-15-17(23)20-18(22-21-15)19-14-5-3-4-6-16(14)24-2/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYFFWZHMROEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

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